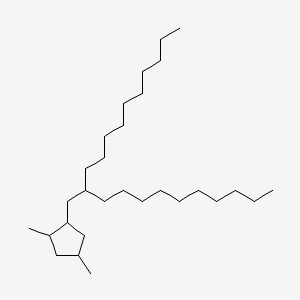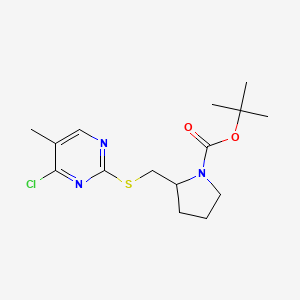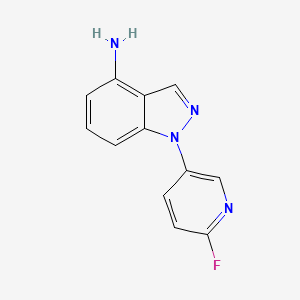
3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by its azo group (-N=N-) linking two aromatic structures, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-1,5-disulphonic acid under alkaline conditions to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pH, and reagent addition, which is crucial for the efficient production of high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite and zinc dust in acidic conditions are often used for reduction.
Substitution: Halogenation and nitration reactions typically use halogens (e.g., chlorine, bromine) and nitrating mixtures (e.g., nitric acid and sulfuric acid).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a colorant in various materials.
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in electron transfer reactions. The aromatic structures allow for π-π interactions with other molecules, facilitating binding to specific molecular targets. These interactions can influence various biochemical pathways, making the compound useful in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Amino-5-methoxyphenyl)azonaphthalene-1,5-disulphonic acid
- 3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-2,6-disulphonic acid
Uniqueness
3-(4-Amino-5-methoxy-o-tolyl)azonaphthalene-1,5-disulphonic acid is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of both methoxy and amino groups on the aromatic ring enhances its solubility and interaction with various substrates, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C18H17N3O7S2 |
|---|---|
Peso molecular |
451.5 g/mol |
Nombre IUPAC |
3-[(5-amino-4-methoxy-2-methylphenyl)diazenyl]naphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C18H17N3O7S2/c1-10-6-16(28-2)14(19)9-15(10)21-20-11-7-13-12(18(8-11)30(25,26)27)4-3-5-17(13)29(22,23)24/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27) |
Clave InChI |
LAHPRCWICNYBMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N=NC2=CC3=C(C=CC=C3S(=O)(=O)O)C(=C2)S(=O)(=O)O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B13948215.png)

![2-[3-(Chloroacetyl)phenyl]acetamide](/img/structure/B13948231.png)
![Furo[3,4-b]pyridin-7(5H)-one, 5,5-bis(1-ethyl-2-methyl-1H-indol-3-yl)-](/img/structure/B13948237.png)

![Benzoic acid, 2-[[[(4-ethoxybenzoyl)amino]thioxomethyl]amino]-3,5-diiodo-](/img/structure/B13948264.png)



![Benzyl 2-(chloromethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13948286.png)



